molecular formula C21H21F3O4 B12299175 (S)-3-Ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoicacid

(S)-3-Ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoicacid

Cat. No.: B12299175
M. Wt: 394.4 g/mol
InChI Key: YHLQVQKZDZYMIP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of DS-1558 involves a chiral synthesis route with ruthenium-catalyzed asymmetric transfer hydrogenation as a key reaction . This method allows for the large-scale production of DS-1558 with high enantiomeric purity. The synthetic route includes the following steps:

Chemical Reactions Analysis

DS-1558 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of DS-1558, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

DS-1558 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

DS-1558 exerts its effects by acting as an agonist of the G protein-coupled receptor 40 (GPR40). The mechanism involves the following steps:

Comparison with Similar Compounds

DS-1558 is unique compared to other similar compounds due to its potent and orally bioavailable properties. Some similar compounds include:

The uniqueness of DS-1558 lies in its high potency, oral bioavailability, and specific targeting of GPR40, which reduces the risk of hypoglycemia compared to other insulin secretagogues .

Properties

Molecular Formula

C21H21F3O4

Molecular Weight

394.4 g/mol

IUPAC Name

3-ethoxy-3-[4-[[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]propanoic acid

InChI

InChI=1S/C21H21F3O4/c1-2-27-19(12-20(25)26)13-6-8-14(9-7-13)28-18-11-10-15-16(18)4-3-5-17(15)21(22,23)24/h3-9,18-19H,2,10-12H2,1H3,(H,25,26)

InChI Key

YHLQVQKZDZYMIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC=C3C(F)(F)F

Origin of Product

United States

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